2-(2-Methylphenyl)pyrrolidine
Overview
Description
Asymmetric Palladium-Catalyzed Carboamination Reactions
The synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives is achieved through Pd-catalyzed alkene carboamination reactions, which produce enantiomerically enriched products. This method is applicable to the asymmetric synthesis of complex molecules such as (-)-tylophorine, using alkenyl or aryl bromides and N-boc-pent-4-enylamines .
Chelating Properties of Pyridine Derivatives
Although not directly related to 2-(2-Methylphenyl)pyrrolidine, the study of pyridine derivatives as ligands for f-element ions provides insights into the coordination chemistry of nitrogen-containing heterocycles. The crystallographic data from these studies can inform the molecular structure analysis of related compounds .
Pyrrole as a Directing Group
The use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds allows for the regioselective alkylation and benzylation of 2-phenylpyrroles. This method does not require additives or additional ligands and provides evidence for the precoordination of palladium to the pyrrole .
Domino Reaction for Anticancer Derivatives
A three-component domino reaction involving γ-butyrolactam, aromatic aldehyde, and substituted thiophenol, catalyzed by elemental iodine, leads to the formation of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. These compounds exhibit anticancer activities and are stable in simulated gastric fluid and bovine serum albumin .
Crystal Structure and Quantum Calculations
The synthesis and crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine provide valuable information on the molecular conformation and non-classical hydrogen interactions. This research can be extrapolated to understand the physical and chemical properties of similar nitrogen-containing heterocycles .
High Transparent Polyimides
The synthesis of pyridine-containing aromatic diamine monomers and their subsequent polymerization into polyimides with pyridine and biphenyl units reveals the thermal, mechanical, crystal, and optical properties of these materials. This study can inform the physical and chemical properties analysis of related pyrrolidine derivatives .
Synthesis of Substituted Pyrrolo[1,2-a]pyridines
The synthesis of pyrrolo[1,2-a]pyridine derivatives by reacting bromoacyl compounds with picoline demonstrates the chemical reactivity of pyrrolidine analogs. This method could potentially be adapted for the synthesis of 2-(2-Methylphenyl)pyrrolidine .
Synthesis of N-methyl-2-(3-hydroxyphenyl)60 Fullerene Pyrrolidine
The synthesis of a fullerene pyrrolidine derivative through 1,3-dipolar cycloaddition of azomethine ylide with fullerene (C60) showcases the versatility of pyrrolidine derivatives in forming novel compounds with potential applications in materials science .
Theoretical and Experimental Investigation of Alkylaminophenol Compounds
The synthesis and characterization of a biologically important alkylaminophenol compound, supported by computational studies, provide insights into the molecular properties of pyrrolidine derivatives. This research can inform the molecular structure analysis of 2-(2-Methylphenyl)pyrrolidine .
Novel Polyimides Derived from Pyridine Dianhydride
The synthesis of novel polyimides from a pyridine-containing aromatic dianhydride monomer and various aromatic diamines demonstrates the solubility, thermal stability, and mechanical properties of these materials. This study contributes to the understanding of the physical and chemical properties of pyrrolidine derivatives .
Scientific Research Applications
Asymmetric Catalysis and Synthesis
- Catalyzed Michael Addition : A derivative of "2-(2-Methylphenyl)pyrrolidine" has been used as an efficient organocatalyst for the asymmetric Michael addition, aiding in the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
- Synthesis of Pyrrolidines : Pyrrolidines, which include derivatives of "2-(2-Methylphenyl)pyrrolidine", show significant biological effects and have applications in medicine, dyes, and agrochemicals. Their synthesis and study are crucial for modern science (Żmigrodzka et al., 2022).
Spectroscopic Studies and Crystallography
- Identification and Derivatization : Novel salts of cathinones, including a derivative of "2-(2-Methylphenyl)pyrrolidine", have been identified and analyzed through various spectroscopic methods (Nycz et al., 2016).
- Crystal Structure Analysis : Studies on the crystal structure of compounds related to "2-(2-Methylphenyl)pyrrolidine" have been conducted, providing insights into their molecular configurations and interactions (Dayananda et al., 2012).
Medicinal and Biological Applications
- Antifungal Activity : Certain pyrrolidine derivatives exhibit antifungal activities, suggesting potential applications in developing new antifungal agents (Alécio et al., 1998).
- Anticancer Properties : Pyrrolidine derivatives, including those related to "2-(2-Methylphenyl)pyrrolidine", have shown efficacy in inhibiting the growth of human glioblastoma and melanoma cells, indicating their potential in cancer therapy (Fiaux et al., 2005).
Future Directions
properties
IUPAC Name |
2-(2-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397512 | |
Record name | 2-(2-Methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)pyrrolidine | |
CAS RN |
129540-23-4 | |
Record name | 2-(2-Methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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